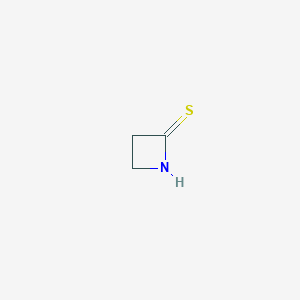

Azetidine-2-thione

Description

Significance of Four-Membered Heterocycles in Chemical Research

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are a class of cyclic compounds containing a four-atom ring with at least one heteroatom. numberanalytics.com These structures are of considerable interest in chemical research due to their presence in a wide array of biologically active molecules and their utility as versatile synthetic intermediates. chim.it The inherent ring strain in these molecules makes them valuable building blocks for the construction of more complex molecular architectures through ring-opening or rearrangement reactions. chim.it

In medicinal chemistry, four-membered heterocyclic motifs are found in numerous pharmaceuticals. numberanalytics.com A prominent example is the β-lactam (azetidin-2-one) ring, which forms the core structure of widely used antibiotics like penicillins and cephalosporins. numberanalytics.comwikipedia.org The biological activity of these compounds is often attributed to the reactivity of the strained four-membered ring. wikipedia.org Beyond antibiotics, azetidine (B1206935) derivatives have been investigated for a range of therapeutic applications. eurekaselect.comresearchgate.net The unique conformational properties conferred by the four-membered ring can influence a molecule's three-dimensional shape and its interaction with biological targets. rsc.org

Overview of Azetidine-2-thione as a Strained Ring System

This compound, also known as a β-thiolactam, is the sulfur analog of the more common β-lactam. capes.gov.br The defining feature of this compound is its four-membered ring, which results in significant ring strain. wikipedia.orgnumberanalytics.com This strain arises from the deviation of bond angles within the ring from the ideal values for sp³ and sp² hybridized atoms. numberanalytics.comsaskoer.ca In a planar cyclobutane, the internal angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. While four-membered rings can adopt non-planar (puckered) conformations to alleviate some of this strain, a considerable amount of angle and torsional strain remains. saskoer.ca

The presence of the thiocarbonyl (C=S) group in place of a carbonyl (C=O) group introduces further interesting electronic and reactivity characteristics. While α-thiocarbonyl compounds are generally much more reactive than their α-carbonyl counterparts in solvolytic reactions, this reactivity difference is significantly diminished in the case of β-thiolactams compared to β-lactams. acs.org For instance, studies have shown that a β-thiolactam was only 10 times more reactive than its corresponding β-lactam, a much smaller difference than observed in acyclic analogs. acs.org This suggests that conjugative stabilization by the thiocarbonyl group in the cationic intermediates of these reactions is minimal. acs.org Computational studies also support the idea that C=S and C=O conjugative stabilization in these strained ring systems is not a major factor. acs.org

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₅NS |

| Molecular Weight | 87.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 111915-47-0 |

Data sourced from PubChem CID 15404404 nih.gov

Scope of Academic Research on this compound Chemistry

Academic research on this compound and related β-thiolactams has explored various facets of their chemistry, including their synthesis, reactivity, and potential applications. The synthesis of β-thiolactams can be achieved through the thionation of the corresponding β-lactams using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. researchgate.net An improved method utilizing a solid-supported P₂S₅ reagent has been reported to provide β-thiolactams in good to excellent yields with reduced reaction times. researchgate.net

The reactivity of β-thiolactams has been a subject of interest, particularly in comparison to their oxygen-containing counterparts. Studies on the solvolysis of 3-substituted β-thiolactams have provided insights into the formation and stability of carbocationic intermediates. capes.gov.bracs.org These investigations have revealed that the reactions proceed through carbocationic intermediates that are captured by the solvent, without the competing proton loss that is often observed in acyclic analogs. capes.gov.bracs.org Furthermore, research has shown that nucleophilic substitution reactions can occur at the C3 position of the this compound ring. For example, N-methyl-3-mesyloxy-3-phenylthis compound reacts with azide (B81097) ion to yield the corresponding 3-azido substitution product, which can be further converted to an amino derivative. capes.gov.br

The table below presents a selection of research findings on the reactivity of this compound derivatives.

| Reactant | Reagent/Conditions | Product | Research Focus |

| N-substituted β-lactams | P₂S₅ or Lawesson's reagent | β-thiolactams | Synthesis of β-thiolactams |

| Mesylate derivatives of 3-aryl-3-hydroxy-β-thiolactams | Solvolysis in DMSO | Alcohol products | Study of carbocationic intermediates |

| N-methyl-3-mesyloxy-3-phenylthis compound | Azide ion in DMSO or DMF | N-methyl-3-azido-3-phenylthis compound | Nucleophilic substitution at C3 |

Information compiled from studies on β-thiolactam reactivity. capes.gov.brresearchgate.net

While the body of research on this compound is not as extensive as that for β-lactams, it remains an active area of investigation. The unique properties stemming from its strained ring and the presence of a thiocarbonyl group continue to make it a compelling target for synthetic and mechanistic studies in heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

111915-47-0 |

|---|---|

Molecular Formula |

C3H5NS |

Molecular Weight |

87.15 g/mol |

IUPAC Name |

azetidine-2-thione |

InChI |

InChI=1S/C3H5NS/c5-3-1-2-4-3/h1-2H2,(H,4,5) |

InChI Key |

PVWAHAQOSYBJPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1=S |

Origin of Product |

United States |

Synthetic Methodologies for Azetidine 2 Thione and Its Derivatives

Cycloaddition Approaches for Azetidine-2-thione Ring Formation

The Staudinger reaction, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams. Its thio-analog, the reaction between a thioketene (B13734457) and an imine, provides a direct route to the this compound ring system, often referred to as a β-thiolactam. This transformation is of considerable synthetic utility due to its ability to create two new stereocenters in a single step.

Thioketenes are generally unstable and highly reactive species that tend to dimerize or polymerize. Consequently, they are almost always generated in situ for subsequent trapping with an imine. A common method for the in situ generation of ketenes in the classic Staudinger reaction involves the dehydrohalogenation of acyl chlorides with a tertiary amine base. While less documented for thioketenes, analogous strategies starting from thioacyl chlorides can be envisioned. Another established method for generating ketenes is the Wolff rearrangement of α-diazoketones, which can be induced thermally or photochemically. The application of a thio-Wolff rearrangement of α-diazothioketones could similarly provide a pathway to thioketenes for the synthesis of β-thiolactams.

Alkynyl silyl (B83357) sulfides have been reported as versatile precursors for thioketenes, which can then undergo [2+2] cycloaddition with azomethines to furnish β-thiolactams. This approach highlights the ongoing development of novel and efficient methods for accessing the transient thioketene intermediates required for these cycloadditions.

| Precursor Type | Method of Generation | Resulting Intermediate |

| Thioacyl Chlorides | Dehydrohalogenation with a tertiary amine | Thioketene |

| α-Diazothioketones | Thio-Wolff Rearrangement (thermal or photochemical) | Thioketene |

| Alkynyl Silyl Sulfides | Thermal or Lewis acid-catalyzed rearrangement | Thioketene |

The mechanism of the Staudinger reaction for the formation of β-lactams has been extensively studied and is generally accepted to proceed through a stepwise pathway involving a zwitterionic intermediate. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. The resulting zwitterionic intermediate then undergoes ring closure to form the four-membered ring.

The stereochemical outcome of the Staudinger reaction is a critical aspect, as the biological activity of β-lactam and, by extension, β-thiolactam compounds is often highly dependent on their stereochemistry. The formation of either cis or trans diastereomers is influenced by a variety of factors, including the substituents on the reactants, the solvent, and the reaction temperature.

In the thio-Staudinger cycloaddition, the diastereoselectivity is primarily governed by steric effects of the substituents on the thioketene. These steric interactions control the initial approach of the imine to the thioketene (exo- or endo-attack) and the subsequent ring closure of the zwitterionic intermediate. For instance, the reaction of bulky thioketenes with imines tends to favor the formation of the trans-β-thiolactam due to steric hindrance in the transition state leading to the cis-isomer.

Furthermore, the isomerization of the iminium moiety within the zwitterionic intermediate can also play a role in determining the final diastereomeric ratio. While the electronic effects of the imine substituents have a minor impact on the diastereoselectivity, the potential for epimerization of the initially formed cis-β-thiolactam to the more thermodynamically stable trans-isomer under basic reaction conditions is a significant consideration, particularly in the case of monosubstituted thioketenes.

| Factor | Influence on Diastereoselectivity | Predominant Isomer |

| Steric bulk of thioketene substituents | Governs exo/endo attack and ring closure | trans with bulky substituents |

| Isomerization of the iminium intermediate | Can alter the stereochemistry before ring closure | Dependent on relative rates of isomerization and ring closure |

| Epimerization of the product | Post-cycloaddition isomerization to the thermodynamic product | trans often favored under basic conditions |

Photochemical [2+2] cycloadditions represent a powerful tool for the synthesis of four-membered rings, including azetidines. The aza Paternò–Büchi reaction, the photocycloaddition of an imine and an alkene, is a well-established method for constructing the azetidine (B1206935) ring. While this approach has been extensively utilized for the synthesis of azetidines and β-lactams, its application to the synthesis of azetidine-2-thiones is less common.

The synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions has been reported, utilizing the triplet state reactivity of oximes. This strategy often employs a photosensitizer to facilitate the excitation of one of the reactants. The application of such a strategy to the synthesis of azetidine-2-thiones would likely involve the photochemical excitation of a thio-containing reactant, such as a thioketone or a related species, followed by its cycloaddition with an imine. However, specific examples of this transformation leading directly to azetidine-2-thiones are not widely reported in the literature, suggesting that this remains a developing area of research.

Beyond the traditional Staudinger reaction, other [2+2]-cycloaddition variants can be envisioned for the synthesis of the this compound ring. The reaction of thioketenes with imines is the most direct thio-analog of the Staudinger synthesis. Other approaches could involve the reaction of different cumulenes or activated double bond systems.

The development of novel catalytic systems has expanded the scope of [2+2] cycloadditions. For instance, N-heterocyclic carbene (NHC)-catalyzed Staudinger reactions have been developed for the enantioselective synthesis of β-lactams. The application of similar catalytic strategies to the thio-Staudinger reaction could provide a valuable route to chiral β-thiolactams.

Furthermore, transition metal-catalyzed [2+2] cycloadditions have been employed for the synthesis of various cyclobutane and azetidine derivatives. These reactions often proceed through mechanisms distinct from the classic Staudinger reaction and can offer different regiochemical and stereochemical outcomes. The exploration of such catalytic systems for the cycloaddition of sulfur-containing C=C double bond analogs with imines could open new avenues for the synthesis of azetidine-2-thiones.

The Staudinger Reaction for Azetidine-2-thiones

Ring-Forming Cyclization Strategies to this compound Skeletons

The construction of the strained four-membered thio-β-lactam ring can be approached through various cyclization strategies. These methods involve the formation of the heterocyclic ring from an acyclic precursor, establishing the key carbon-carbon and carbon-nitrogen bonds that define the azetidine core.

Intramolecular Cyclization Methods

Intramolecular cyclization is a primary strategy for forming the azetidine ring, where a linear precursor containing all the necessary atoms undergoes a ring-closing reaction. For this compound, this would typically involve a γ-functionalized thioamide. For instance, a molecule containing a thioamide and a leaving group at the γ-position can cyclize via intramolecular nucleophilic substitution. The nitrogen atom of the thioamide acts as the nucleophile, displacing the leaving group to form the C-N bond and close the four-membered ring. The feasibility and efficiency of such reactions are influenced by factors like substrate geometry and the nature of the activating groups.

Approaches Involving C-N Bond Formation

Many synthetic strategies for azetidines hinge on the formation of a carbon-nitrogen bond as the final ring-closing step magtech.com.cn. One of the most common approaches involves the reaction of an amine with a 1,3-dielectrophile u-tokyo.ac.jp. In the context of this compound, this could be adapted from a precursor bearing a thioester and a leaving group, which upon reaction with an amine, forms the thioamide and subsequently cyclizes.

Approaches Involving C-C Bond Formation

While less common than C-N bond formation for azetidines, ring closure via C-C bond formation is a viable synthetic route magtech.com.cn. This strategy typically involves generating a carbanion α- to a nitrogen-containing functional group, which then attacks an electrophilic carbon three atoms away. For the synthesis of an this compound derivative, this could involve the deprotonation of a carbon adjacent to a thioamide nitrogen, followed by intramolecular attack on a carbon bearing a leaving group. The success of this approach depends heavily on the ability to generate the necessary carbanion without competing side reactions.

Transformation and Derivatization Strategies

Beyond the initial formation of the heterocyclic ring, the transformation of more common azetidin-2-ones and the subsequent derivatization of the this compound product are critical for generating diverse molecular structures.

Thionation Reactions of Azetidin-2-ones to Azetidine-2-thiones

The most direct and widely used method for synthesizing azetidine-2-thiones is the thionation of their corresponding oxygen analogs, azetidin-2-ones (β-lactams). This transformation involves the direct replacement of the carbonyl oxygen atom with a sulfur atom.

Key Thionating Reagents:

Lawesson's Reagent (LR): This organophosphorus-sulfur compound is a mild and effective reagent for the thionation of a wide variety of carbonyl compounds, including lactams. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with a reactive dithiophosphine ylide species, which is in equilibrium with LR in solution. This is followed by a cycloreversion that forms a stable P=O bond and the desired thiocarbonyl group. Reactions with LR are generally faster for amides and lactams compared to esters.

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is another classical and powerful thionating agent. It is often used in refluxing high-boiling solvents like toluene or xylene. While highly effective, reactions with P₄S₁₀ may require harsher conditions compared to Lawesson's Reagent. Combinations of P₄S₁₀ with other reagents, such as hexamethyldisiloxane (HMDO), have been shown to efficiently convert lactams to thiolactams with the advantage of easier byproduct removal.

The choice of reagent and reaction conditions can be tailored based on the substrate's sensitivity and the desired outcome.

Table 1: Comparison of Common Thionating Agents for Azetidin-2-ones

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent | Toluene or Xylene, reflux | Mild, high yields, good functional group tolerance | Phosphorus byproducts can complicate purification |

| Phosphorus Pentasulfide (P₄S₁₀) | Toluene or Pyridine, reflux | Powerful reagent, readily available | Harsher conditions, often requires excess reagent |

| P₄S₁₀ / HMDO | Toluene, reflux | High efficiency, simplified hydrolytic workup | Requires two reagents |

Functional Group Interconversions on Pre-formed Azetidine-2-thiones

Once the this compound ring is formed, it can serve as a template for further chemical modifications. The reactivity of this scaffold is influenced by both the strained four-membered ring and the presence of the thiocarbonyl group.

A key reaction of N-substituted azetidine-2-thiones, specifically N-alkylthio-β-lactams, is the transfer of the sulfenyl group from the lactam nitrogen to a biological nucleophile. For example, these compounds have been shown to react with the thiol group of coenzyme A, forming a mixed disulfide. This demonstrates the lability of the N–S bond and represents a unique mode of reactivity where the azetidinone acts as a carrier for the thioalkyl moiety nih.govacs.org. This transfer reaction is a critical aspect of their biological mechanism of action and highlights a key functional group interconversion nih.govacs.org.

Furthermore, the inherent ring strain of the azetidine scaffold makes it susceptible to ring-opening reactions. Under acidic conditions or with potent nucleophiles, the ring can be opened to yield linear amine derivatives nih.govbohrium.com. While much of the research has focused on azetidines and azetidin-2-ones, similar principles apply to the thione derivatives, where the thiocarbonyl could influence the regioselectivity of the ring-opening process.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azetidin-2-one (B1220530) (β-Lactam) |

| Azetidin-2-iminium salt |

| Lawesson's Reagent |

| Phosphorus Pentasulfide (P₄S₁₀) |

| Hexamethyldisiloxane (HMDO) |

Advanced Synthetic Routes and Catalytic Approaches

Modern organic synthesis has seen the emergence of powerful catalytic systems that enable the construction of complex molecular architectures with high precision. These methods, including transition metal catalysis, organocatalysis, and photoredox catalysis, offer promising avenues for the synthesis of this compound and its derivatives.

Transition metal catalysis provides a versatile platform for the formation of C-N and C-C bonds, which are crucial for the construction of the azetidine ring. While direct catalytic synthesis of azetidine-2-thiones is not prevalent, several methods for the synthesis of azetidines and azetidin-2-ones can be adapted. The resulting azetidin-2-one can then be converted to the corresponding this compound using thionating reagents such as Lawesson's reagent or phosphorus pentasulfide.

Copper-Catalyzed Reactions:

Copper catalysts have been employed in a variety of reactions to form the azetidine ring. For instance, copper-catalyzed [3+1]-cycloadditions and N-arylation reactions are effective for constructing substituted azetidines. organic-chemistry.org A notable example is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. These can be subsequently hydrolyzed and thionated to provide azetidine-2-thiones.

| Catalyst | Substrate 1 | Substrate 2 | Substrate 3 | Product | Reference |

| Copper | Terminal Alkyne | Sulfonyl Azide (B81097) | Carbodiimide | 2-(sulfonylimino)-4-(alkylimino)azetidine | N/A |

| Cu(OTf)₂ | 1-azabicyclo[1.1.0]butane | Organometal Reagents | - | Bis-functionalized Azetidines | organic-chemistry.org |

Palladium-Catalyzed Reactions:

Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for the synthesis of azetidines from picolinamide (PA) protected amine substrates. organic-chemistry.org This methodology allows for the formation of the strained four-membered ring with high functional group tolerance. The resulting azetidines can be further functionalized to introduce the thione group.

| Catalyst | Substrate | Product | Reference |

| Palladium | Picolinamide (PA) protected amines | Azetidines | organic-chemistry.org |

Gold-Catalyzed Reactions:

A flexible and stereoselective synthesis of azetidin-3-ones has been achieved through gold-catalyzed intermolecular oxidation of alkynes. nih.gov Although this method yields the 3-oxo isomer, it highlights the potential of gold catalysis in constructing the azetidine core. Subsequent manipulation of the carbonyl group could lead to the desired 2-thione derivative.

| Catalyst | Substrate | Oxidant | Product | Reference |

| BrettPhosAuNTf₂ | N-propargylsulfonamides | 8-ethylquinoline N-oxide | Azetidin-3-one | nih.gov |

Organocatalysis has become a cornerstone of modern asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of azetidine synthesis, organocatalysts have been primarily used for the construction of azetidin-2-one rings, which are excellent precursors for azetidine-2-thiones.

A notable example is the use of proline-derived tetrazole organocatalysts in the Michael addition of enamines to nitro-olefins, a key step in the synthesis of functionalized cyclic systems. researchgate.net While not a direct azetidine synthesis, this highlights the potential of organocatalysis in constructing key intermediates. More directly, bifunctional cinchona-type β-isocupridine-based catalysts have been employed in the formal [2+2] annulation of isatin-derived N-tert-butylsulfonyl ketimines with allenoates to produce enantioenriched spirooxindole-based 4-methyleneazetidines. researchgate.net The exocyclic double bond can then be manipulated to install the thione functionality.

| Catalyst | Substrate 1 | Substrate 2 | Product | Reference |

| β-isocupridine-based catalyst | Isatin-derived N-tert-butylsulfonyl ketimine | Allenoate | Spirooxindole-based 4-methyleneazetidine | researchgate.net |

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates under mild conditions. This strategy has been successfully applied to the synthesis of azetidines.

A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce highly functionalized azetidines. nih.gov This [3+1] radical cascade cyclization involves the functionalization of two α-amino C(sp³)-H bonds. nih.gov Another approach involves the visible-light-mediated intermolecular [2+2] photocycloaddition (aza Paternò-Büchi reaction) of imines and alkenes. researchgate.net These methods provide access to the core azetidine structure, which can be subsequently converted to the desired thione.

| Catalyst | Substrate 1 | Substrate 2 | Reaction Type | Product | Reference |

| Copper Photocatalyst | Aliphatic Amine | Alkyne | [3+1] Radical Cascade Cyclization | Azetidine | nih.gov |

| Iridium Photocatalyst | Imine | Alkene | [2+2] Photocycloaddition | Azetidine | researchgate.net |

Furthermore, visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids provides a route to 3,3-disubstituted azetidines. digitellinc.com This method generates tertiary benzylic strained azetidine radicals that react with activated alkenes. digitellinc.com

Achieving control over regioselectivity and stereoselectivity is a paramount goal in synthetic chemistry. For the synthesis of complex azetidine derivatives, including those that can be converted to azetidine-2-thiones, several stereoselective methods have been developed.

A regiodivergent approach to fused 2- and 3-alkylideneazetines has been designed through the intermediate formation of vinylazetine structures. beilstein-journals.org These intermediates can undergo [4+2] cycloadditions to yield unsaturated fused ring systems with high regio- and stereoselectivity. beilstein-journals.org

Transition-metal catalysis has also been instrumental in achieving stereoselective synthesis. For example, nickel-catalyzed aryldifluoroalkylation across the alkene of 2-azetines affords trans-disubstituted azetidines with high diastereoselectivity. nih.gov Similarly, Pd/C-catalyzed hydrogenation of chiral 2-azetines provides access to chiral azetidines while preserving the enantiomeric excess. nih.gov

| Catalyst | Substrate | Reagent | Product | Selectivity | Reference |

| Nickel Catalyst | 2-Azetine | Aryldifluoroalkylating agent | trans-disubstituted Azetidine | >20:1 dr | nih.gov |

| Pd/C | Chiral 2-Azetine | H₂ | Chiral Azetidine | High ee preservation | nih.gov |

Spirocyclic and Fused this compound Systems

Spirocyclic and fused azetidine-2-thiones are structurally complex motifs that are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

The synthesis of spiro-azetidine-2-thiones can be effectively achieved by the thionation of the corresponding spiro-azetidin-2-ones. The construction of the spiro-azetidin-2-one core is well-established, with the Staudinger reaction being a prominent method. nih.gov

[2+2] Cycloaddition Reactions:

The [2+2] cycloaddition of a ketene with an imine (the Staudinger reaction) is a classic and versatile method for the synthesis of β-lactams, including spirocyclic derivatives. nih.gov For example, the reaction of an isatin-derived imine with a ketene generated in situ can lead to the formation of spiro[azetidine-3,3'-indoline]-2,2'-diones. researchgate.net

Cascade Reactions:

Cascade reactions offer an efficient way to build molecular complexity in a single step. A cascade 4-endo N-cyclization/aerobic oxidation sequence of steroidal dienamides has been used to synthesize steroidal spiro β-lactams. nih.gov

Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade Reaction:

A copper(I)-catalyzed Kinugasa/C-C coupling cascade reaction has been developed for the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones. researchgate.net This method provides a powerful tool for constructing these complex spirocyclic systems.

| Reaction Type | Substrates | Product | Reference |

| Staudinger [2+2] Cycloaddition | Isatin-derived imine, Ketene | Spiro[azetidine-3,3'-indoline]-2,2'-dione | researchgate.net |

| Cascade 4-endo N-cyclization/aerobic oxidation | Steroidal dienamide | Steroidal spiro β-lactam | nih.gov |

| Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade | - | Spiro[azetidine-3,3'-indoline]-2,2'-dione | researchgate.net |

Once the spiro-azetidin-2-one is synthesized, thionation with reagents like Lawesson's reagent provides the target spiro-azetidine-2-thione.

Synthesis of Fused this compound Heterocycles

The construction of fused heterocyclic systems incorporating an this compound (or β-thialactam) ring represents a specialized area of synthetic organic chemistry. These compounds are sulfur analogs of the widely studied fused β-lactam systems, such as penicillins and cephalosporins. A primary strategy for the synthesis of these fused thiones involves the direct thionation of the corresponding β-lactam (azetidin-2-one) precursors.

One of the most effective reagents for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent is widely used for the conversion of carbonyl groups, including amides and lactams, into their corresponding thiocarbonyls. The reaction mechanism involves a [2+2] cycloaddition of the C=O group to the P=S bond of Lawesson's reagent, followed by cycloreversion to form the C=S bond and a stable phosphorus-oxygen byproduct.

A study on the thionation of bicyclic β-lactams, specifically cephalosporin and penicillin derivatives, has demonstrated the feasibility of this approach. arkat-usa.org The success of the thionation reaction is highly dependent on the substrate and the reaction conditions, including temperature and the stoichiometry of Lawesson's reagent. arkat-usa.org

Thionation of Cephalosporin Derivatives

In the case of cephalosporin analogs, the thionation of 7α-methoxycephalosporins using Lawesson's reagent has been shown to be a successful method for the preparation of 7α-methoxy-8-thioxocephalosporins. arkat-usa.org The reaction of a 7α-methoxycephalosporin derivative with two equivalents of Lawesson's reagent at elevated temperatures (100°C) resulted in the formation of the corresponding β-thialactam in high yield. arkat-usa.org However, attempts to thionate cephalosporins lacking the 7α-methoxy group were not as successful, indicating that the substitution pattern on the β-lactam ring plays a crucial role in the reactivity. arkat-usa.org

Table 1: Thionation of 7α-Methoxycephalosporin Derivative

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7α-methoxycephalosporin derivative | Lawesson's reagent (2 equiv.) | 100°C, 2h | 7α-methoxy-8-thioxocephalosporin | 70-98 | arkat-usa.org |

Thionation of Penicillin Derivatives

The thionation of penicillin derivatives has proven to be more challenging. The reaction of a 6α-methoxypenicillin derivative with Lawesson's reagent yielded the corresponding 6α-methoxy-7-thioxopenicillin, but in a significantly lower yield compared to the cephalosporin counterparts. arkat-usa.org Other penicillin substrates without the 6α-methoxy group did not provide the desired β-thialactams in acceptable yields under the attempted conditions. arkat-usa.org This suggests that the inherent strain and reactivity of the penicillin nucleus make it more susceptible to side reactions under the conditions required for thionation. arkat-usa.org

Table 2: Thionation of 6α-Methoxypenicillin Derivative

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6α-methoxypenicillin derivative | Lawesson's reagent | High Temperature | 6α-methoxy-7-thioxopenicillin | 14 | arkat-usa.org |

Advanced Structural Characterization and Spectroscopic Analysis of Azetidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, and its application to azetidine-2-thione and its derivatives has provided invaluable insights into their molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for identifying the electronic environment of the hydrogen and carbon atoms within a molecule. For azetidine (B1206935) derivatives, the chemical shifts of the ring protons and carbons are particularly informative. In substituted azetidines, the protons of the CH₂ groups within the ring typically appear as multiplets in the ¹H NMR spectrum. For instance, in certain N-substituted 1,3-thiazetidines, a related four-membered ring system, the protons of the CH₂ groups of the thiazetidine ring show a signal around δH 4.87. researchgate.net In other complex structures incorporating an azetidine ring, the proton of a -CH group attached to the ring has been observed at δH 5.40 (d). tsijournals.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms within the azetidine ring exhibit characteristic chemical shifts. For example, a signal for a carbon atom in a thiazetidine ring has been recorded at δC 56.75. researchgate.net In another instance involving a more complex azetidine derivative, signals for two carbon atoms located between sulfur and nitrogen atoms were found at δC 54.29. researchgate.net The chemical shifts can be influenced by substituents on the ring and the solvent used.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Azetidine Ring CH₂) | 3.0 - 5.0 | The exact shift and multiplicity depend on substitution patterns and stereochemistry. |

| ¹³C (Azetidine Ring C) | 50 - 75 | Sensitive to the nature of substituents on the nitrogen and carbon atoms of the ring. |

| ¹³C (C=S) | 180 - 210 | The thione carbon is significantly deshielded and appears far downfield. |

This table provides generalized data based on typical values for similar heterocyclic systems.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity of atoms within the this compound framework. COSY spectra reveal correlations between J-coupled protons, allowing for the mapping of the spin systems within the molecule. rutgers.educam.ac.uk This is instrumental in assigning the signals of the adjacent methylene (B1212753) groups in the azetidine ring.

HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques provide a complete picture of the carbon skeleton and help in unambiguously assigning the ¹³C NMR signals. The stereochemistry of substituted azetidine-2-thiones, such as the cis or trans relationship between substituents, can often be determined by analyzing the coupling constants between the ring protons and through the use of NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space. mdpi.com

Low-Temperature NMR for Rotameric Preferences

The rotation around the C-N bond in N-substituted azetidines can be restricted, leading to the existence of different rotational isomers, or rotamers. acs.org Low-temperature NMR spectroscopy is a powerful technique to study these dynamic processes. beilstein-journals.org By cooling the sample, the rate of interconversion between rotamers can be slowed down sufficiently to observe separate signals for each conformer in the NMR spectrum. acs.orgbeilstein-journals.org

For example, in a study of N-thiopivaloyl and N-tert-butoxythiocarbonyl α-substituted azetidines, variable-temperature (VT) NMR studies were used to determine the energy barriers to rotation around the C-N bond. acs.org The half-lives of the rotamers were found to extend significantly at low temperatures, indicating that rotamer interconversion is not a significant factor under certain reaction conditions. acs.org The presence of two sets of signals in the ¹³C-NMR spectrum of a 1:1-adduct of 2,2-dimethyl-3-phenyl-1-azabicyclo[1.1.0]butane at room temperature indicated the presence of two rotamers in almost equal amounts. uzh.ch

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. edinst.comuni-siegen.de For this compound, these methods are particularly useful for confirming the presence of the C=S (thione) and C-N bonds.

The C=S stretching vibration in thiones typically appears in the IR spectrum in the region of 1250-1050 cm⁻¹. tsijournals.com However, this band can sometimes be weak. In one study of related thiazolidine-2-one compounds, a band at 1165 cm⁻¹ was attributed to the C=S group. tsijournals.com The C-N stretching vibration is generally observed in the range of 1250-1020 cm⁻¹. A band at 1050 cm⁻¹ has been assigned to the C-N bond stretching in a thiazetidine derivative. researchgate.net Raman spectroscopy can be particularly sensitive to the symmetric vibrations of the molecule and can provide complementary information to the IR spectrum. scifiniti.com

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| N-H Stretch (if present) | 3500 - 3300 | 3500 - 3300 |

| C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=S Stretch (Thione) | 1250 - 1050 | 1250 - 1050 |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 |

| C-S Stretch | 700 - 580 | 700 - 580 |

This table provides generalized data based on typical values for similar heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. uomustansiriyah.edu.iq The molecular ion peak ([M]⁺) in the mass spectrum of this compound confirms its molecular weight (87.15 g/mol ). nih.gov

Under electron impact ionization, the molecule fragments in a characteristic manner. The fragmentation pattern can provide valuable structural information. For instance, in related N-substituted 1,3-thiazetidines, characteristic fragments are formed by the abstraction of a sulfur atom ([M-S]⁺) and thiomethylene groups ([M-CH₂S]⁺). researchgate.net The analysis of these fragmentation pathways helps to confirm the proposed structure. sapub.orgresearchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. psu.edu

Chiroptical Spectroscopy for Optical Purity Determination

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly powerful for determining the enantiomeric purity (the excess of one enantiomer over the other in a mixture) and the absolute configuration of stereogenic centers. The primary techniques under this umbrella are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). For a chiral molecule like this compound, which possesses a stereocenter at the C4 position, these techniques are indispensable.

The fundamental principle of chiroptical spectroscopy lies in the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org This differential interaction provides a unique spectral fingerprint for each enantiomer.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, typically in the UV-Vis region. mdpi.com The resulting spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. researchgate.net The thioamide group (C=S) in this compound is an excellent chromophore for ECD analysis.

The chiroptical properties of the thioamide chromophore are highly sensitive to its local chiral environment. researchgate.net The electronic transitions of the thioamide group, primarily the n → π* and π → π* transitions, are key to its ECD spectrum. rsc.org The n → π* transition typically appears at a longer wavelength (around 340 nm) and is inherently weak, while the π → π* transition is more intense and found at shorter wavelengths (around 260-280 nm). researchgate.netrsc.org

For a specific enantiomer of a chiral thioamide, these transitions will give rise to Cotton effects of a particular sign and magnitude. For instance, in related chiral thioamide-containing peptides, a strong negative π → π* band near 270 nm can be indicative of a specific local conformation. researchgate.net Conversely, the presence of a positive π → π* band around the same wavelength can signify a different spatial arrangement. researchgate.net

To determine the optical purity of a sample of this compound, a calibration curve can be constructed. This involves preparing samples with known enantiomeric excess (ee) and measuring their ECD spectra. A linear relationship is expected between the intensity of a specific Cotton effect (e.g., the peak at the λmax of the π → π* transition) and the enantiomeric excess. By measuring the ECD spectrum of an unknown sample, its enantiomeric excess can be determined by interpolating its CD intensity on the calibration curve.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. researchgate.net VCD is a powerful tool for determining the absolute configuration of chiral molecules, especially when combined with quantum chemical calculations. rsc.org

For this compound, the VCD spectrum would be rich in information, with characteristic bands arising from the vibrations of the entire molecular framework. The stretching vibrations of the C=S and N-H bonds, as well as the various C-H and C-C stretching and bending modes, would all be VCD active. The sign and intensity of these VCD bands are directly related to the molecule's three-dimensional structure.

The determination of enantiomeric excess using VCD follows a similar principle to ECD. A linear correlation between the intensity of a well-resolved VCD band and the enantiomeric excess can be established using a series of standards with known compositions. rsc.org This method has been successfully applied to determine the enantiomeric excess of various chiral compounds in both solution and the solid phase. rsc.org

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net An ORD spectrum displays a plain curve far from an absorption band and shows a Cotton effect (a peak and a trough) in the region of an absorption band. The sign and amplitude of the Cotton effect are characteristic of the chiral molecule.

While ORD can be used to determine enantiomeric purity, it is often more complex to interpret than ECD or VCD, especially when multiple chromophores are present. However, modern computational methods allow for the accurate prediction of ORD curves, which can be compared with experimental data to determine the absolute configuration and enantiomeric purity. researchgate.net

Detailed Research Findings and Data Tables

Table 1: Hypothetical ECD Data for the Determination of Enantiomeric Excess of (R)-Azetidine-2-thione

| Enantiomeric Excess (%) of (R)-Azetidine-2-thione | Concentration (mM) | CD Signal (mdeg) at λmax (e.g., 275 nm) |

| 100 | 0.5 | +25.0 |

| 75 | 0.5 | +18.8 |

| 50 | 0.5 | +12.5 |

| 25 | 0.5 | +6.3 |

| 0 (racemic) | 0.5 | 0.0 |

| -25 (excess of S) | 0.5 | -6.3 |

| -50 (excess of S) | 0.5 | -12.5 |

| -75 (excess of S) | 0.5 | -18.8 |

| -100 (S-enantiomer) | 0.5 | -25.0 |

| This table illustrates the linear relationship between enantiomeric excess and the measured Circular Dichroism signal at a specific wavelength corresponding to an electronic transition of the thioamide chromophore. |

Table 2: Predicted Vibrational Frequencies and VCD Signatures for Key Modes of (R)-Azetidine-2-thione

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT B3LYP/6-31G*) | Predicted VCD Sign |

| N-H stretch | 3400 | + |

| Asymmetric CH₂ stretch | 3050 | - |

| Symmetric CH₂ stretch | 2980 | + |

| C=S stretch | 1150 | + |

| C-N stretch | 1300 | - |

| This table presents theoretically predicted data, which would be obtained from quantum chemical calculations. The sign of the VCD signal is crucial for determining the absolute configuration by comparing experimental and calculated spectra. |

Theoretical and Computational Chemistry Studies of Azetidine 2 Thione and Its Derivatives

Quantum Chemical Calculations (DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of azetidine-2-thione and its analogs. These calculations provide a detailed understanding of the molecule's behavior at the atomic level.

Energy Minimization and Conformational Analysis

Computational studies, often employing DFT methods, are crucial for determining the most stable conformations of azetidine (B1206935) derivatives. For instance, in the case of N-thiopivaloyl-2-methylazetidine, a derivative of this compound, the cis rotamer is identified as the more stable conformation. acs.org This preference is supported by both computational analysis and Nuclear Overhauser Effect (NOE) experiments. acs.org The puckered conformations of the azetidine ring are effectively modeled using DFT calculations, such as those at the B3LYP/6-31G* level of theory.

In contrast, for N-tert-butoxythiocarbonyl-2-methylazetidine (a related thioamide), all DFT and ab initio methods consistently favor the rotamer where the thiocarbonyl group is trans to the azetidine-methyl group. acs.org This is contrary to the preference observed in the N-thiopivaloyl derivative. acs.org The calculated free energy difference between rotamers is often small, making definitive predictions challenging without experimental validation. acs.org

Table 1: Conformational Analysis of N-substituted 2-methylazetidines

| Compound | Protecting Group | Dominant Rotamer | Method of Determination |

| N-thiopivaloyl-2-methylazetidine | Thiopivaloyl | Cis | NOE and Computational Studies |

| N-tert-butoxythiocarbonyl-2-methylazetidine | tert-Butoxythiocarbonyl | Trans | NOE and Computational Studies |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) theory is fundamental to understanding the reactivity of molecules. wikipedia.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability. researchgate.netajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.com

In the context of azetidine derivatives, HOMO-LUMO analysis helps in predicting the sites of nucleophilic and electrophilic attack. For instance, in the desymmetrization of N-acyl-azetidines catalyzed by chiral phosphoric acid, DFT calculations revealed that the reaction proceeds through the bifunctional activation of the azetidine nitrogen and the thione tautomer of the nucleophile. nih.govnih.gov This activation influences the HOMO-LUMO interactions, thereby dictating the reaction pathway. The shapes of the HOMO and LUMO orbitals can indicate the regions of electrophilic and nucleophilic attraction within the molecule. ajchem-a.comresearchgate.net

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = - (I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to compute the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor to improve agreement with experimental data. scholarsresearchlibrary.com

For azetidinones, the carbonyl stretching frequency is a key diagnostic peak in the IR spectrum, appearing at a higher wavenumber (1735-1765 cm⁻¹) compared to acyclic amides, reflecting the ring strain. bhu.ac.in Computational studies can accurately predict these shifts and aid in the assignment of other vibrational modes based on the potential energy distribution (PED). researchgate.netepstem.net This detailed assignment helps in confirming the molecular structure and understanding the bonding characteristics. scholarsresearchlibrary.com For example, in 5-amino-1,3,4-thiadiazol-2(3H)-one, a related heterocyclic compound, N-H stretching vibrations are calculated to be in the region of 1775-3520 cm⁻¹. scholarsresearchlibrary.com

Mechanistic Studies through Computational Modeling

Computational modeling provides a powerful lens to investigate reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.

Transition State Theory and Reaction Pathway Analysis

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, are extensively used to locate and characterize transition state structures. nih.govnih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For example, in the chiral phosphoric acid-catalyzed desymmetrization of meso-acyl-azetidines, DFT calculations were performed to compare four possible activation modes. nih.govnih.gov The results indicated that the reaction proceeds via a bifunctional activation of the azetidine nitrogen and the thione tautomer of the nucleophile, as this pathway has the lowest activation free energy. nih.gov The calculated free energy difference between the transition structures leading to the major and minor enantiomers accurately reproduced the experimentally observed enantiomeric excess. nih.gov Similarly, computational studies on the solvolysis of 3-aryl-3-hydroxy-substituted β-thiolactams have pointed to the involvement of carbocationic intermediates. capes.gov.bracs.org These studies also suggested that the subsequent proton loss is unfavorable due to the antiaromatic character of the potential elimination product. capes.gov.bracs.org

Electron Localization Function (ELF) Quantum Topological Analysis

The Electron Localization Function (ELF) is a quantum chemical tool that provides a measure of the spatial localization of electrons. wikipedia.org It is particularly useful for visualizing and analyzing chemical bonds and lone pairs in a chemically intuitive manner. wikipedia.orgresearchgate.net The ELF analysis reveals the shell structure of atoms and distinguishes between core and valence electrons. wikipedia.org

In the context of heterocyclic compounds, ELF analysis can elucidate the nature of bonding. For instance, in a study of oxaziridine, a three-membered ring containing nitrogen and oxygen, ELF analysis revealed that the N-O bond is not a typical covalent bond but is characterized by two resonance forms due to a small population of the bonding basin. d-nb.info This type of analysis can be applied to this compound to understand the nature of the C=S bond and the lone pairs on the sulfur and nitrogen atoms, providing a deeper understanding of its electronic structure and reactivity. researchgate.net The topological analysis of the ELF scalar field allows for the partitioning of the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. jussieu.fr

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. For β-lactamase enzymes, which are critical in antibiotic resistance and are primary targets for β-lactam-containing compounds, MD simulations have been instrumental.

Studies on class A β-lactamases like TEM-1 and PSE-4 have utilized extensive MD simulations, often totaling microseconds of data, to understand the effects of substrate binding on enzyme dynamics. nih.gov These simulations show that upon binding a substrate such as benzylpenicillin, the enzyme undergoes significant conformational changes. For instance, the Ω loop, a key region for substrate gating, shows a marked increase in flexibility. nih.gov This flexibility is crucial for the enzyme's catalytic function. While these dynamics are conserved across different enzymes, the specific interactions that drive them can vary. nih.gov

Furthermore, MD simulations combined with covalent docking have been used to analyze how mutations affect the binding of β-lactam drugs to enzymes like TEM β-lactamase. plos.org These simulations can reveal how specific mutations, such as Ala237Arg and Ala237Lys, can shift the enzyme's substrate specificity. plos.org For example, while these mutations might hinder the binding of one drug like ampicillin (B1664943) due to steric clashes, they can enhance the binding of another, like cefixime, by forming new stabilizing interactions such as salt bridges. plos.org Advanced techniques like dynamical non-equilibrium molecular dynamics (D-NEMD) simulations can even predict distal sites in β-lactamases where mutations could modulate enzyme activity, a finding with significant implications for understanding antibiotic resistance. rsc.org

Computational Prediction and Optimization of Synthetic Reactions

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting and understanding the mechanisms of chemical reactions, including the synthesis of azetidine rings. researchgate.net These methods allow researchers to model reaction pathways, calculate the energies of transition states, and predict the stereoselectivity of reactions, thereby guiding experimental efforts. researchgate.netmit.edu

For instance, computational models have been developed to predict the feasibility and yield of reactions that form azetidines from alkenes and oximes using a photocatalyst. mit.edumit.edu By calculating the frontier orbital energies of the reactants, these models can quickly predict which pairs will successfully react to form the desired four-membered ring. mit.edumit.edu This predictive power allows chemists to move beyond trial-and-error, expanding the range of accessible substrates for azetidine synthesis. mit.edu

DFT calculations have also been used to investigate the stereocontrolled synthesis of β-lactams. One study explored the mechanism of a CsOH-promoted cyclization reaction, revealing that the process begins with deprotonation, followed by a trans-selective C-C bond formation. nih.govfigshare.com Distortion/interaction analysis within these computational frameworks can explain why certain reactions favor one stereoisomer over another, attributing it to factors like the distortion energy of the substrate. researchgate.netnih.govfigshare.com The role of imine isomerization in the stereoselectivity of the classic Staudinger synthesis of β-lactams has also been investigated computationally, considering variables like solvent polarity and temperature. mdpi.com

In Silico Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug design to understand how small molecules like this compound derivatives might interact with biological targets such as proteins and enzymes. ichem.mdichem.mdresearchgate.net

Docking studies on azetidin-2-one (B1220530) derivatives have successfully predicted their binding to various biological targets. For example, novel azetidin-2-one derivatives designed as antiproliferative agents were docked into the epidermal growth factor receptor (EGFR). dergipark.org.trresearchgate.net The results identified compounds with high fitness scores, indicating strong potential binding, with some even outperforming the reference ligand, erlotinib. dergipark.org.trresearchgate.net

In another study, azetidin-2-one derivatives were investigated as potential antitubercular agents by docking them against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme (PDB ID: 5NI9). rjptonline.org The docking scores, which represent the binding affinity, helped to identify compounds with favorable binding energy. rjptonline.orgnanobioletters.com Similarly, β-lactam derivatives have been docked against the tubulin protein (PDB ID: 4O2B), a target for anticancer drugs. researchgate.net These studies provide binding affinity values (e.g., in kcal/mol) and detailed poses of the ligands within the active site, guiding the selection of promising candidates for synthesis and further testing. researchgate.netmdpi.com

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Azetidin-2-one Derivatives | Epidermal Growth Factor Receptor (EGFR) | Not specified in kcal/mol, but high PLP fitness scores (e.g., 77.79) were reported, exceeding the reference. | dergipark.org.trresearchgate.net |

| Thiazoline-2-thione Derivative (4d) | Bovine Serum Albumin (BSA) | -5.274 | mdpi.com |

| Thiazoline-2-thione Derivative (3c) | Bovine Serum Albumin (BSA) | -4.731 | mdpi.com |

| Aspirin (Reference) | Bovine Serum Albumin (BSA) | -4.641 | mdpi.com |

| Flavonoid Derivative (Malonyldaidzin) | SARS-CoV RdRp | -8.7 | nanobioletters.com |

| Remdesivir (Reference) | SARS-CoV RdRp | -7.0 | nanobioletters.com |

A crucial aspect of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues of the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions (like pi-alkyl), and van der Waals forces, are key to the stability of the ligand-protein complex.

For azetidin-2-one derivatives targeting the colchicine (B1669291) binding site on β-tubulin, docking studies revealed important interactions with residues such as Cys241 and Val318. researchgate.net In the case of antitubercular azetidine-2-ones, the analysis showed specific hydrogen bonding and hydrophobic interactions with the receptor, which were compared to standard drugs like Rifampicin. rjptonline.org Studies on β-lactam derivatives targeting bacterial proteins from E. coli have also detailed the binding affinity and active site interactions. edu.krd This level of analysis is critical for understanding the molecular basis of a compound's activity and for designing new derivatives with improved binding and efficacy. mdpi.com

| Compound/Derivative | Biological Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Azetidin-2-one Derivatives | β-Tubulin (Colchicine site) | Cys241, Val318 | Hydrophobic interactions | researchgate.net |

| Azetidine-2-one Derivative (Compound 1) | Enoyl-ACP reductase (5NI9) | Not specified | Hydrogen bonding, Hydrophobic binding | rjptonline.org |

| Thiazoline-2-thione Derivative (4d) | Bovine Serum Albumin (BSA) | Not specified | Stronger interactions compared to reference | mdpi.com |

| Ala237Arg/Lys TEM β-lactamase Mutant with Cefixime | TEM β-lactamase | Mutated Arg/Lys residue | Salt bridges, Hydrogen bonds | plos.org |

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this area. These models correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. researchgate.netinfona.pl

For β-lactam compounds, 3D-QSAR studies using methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov One such study on substrates of the mammalian H+/peptide cotransporter PEPT1 yielded a statistically robust model that could identify the crucial regions of a molecule for interaction with the transporter. nih.gov Such models are predictive and can be used to design new compounds with enhanced activity. nih.gov

Ligand-based methods, such as pharmacophore and 3D-QSAR modeling, have been applied to large series of azetidin-2-one derivatives to understand their antitumor activity as tubulin-binding agents. researchgate.net By aligning a set of active compounds, a common pharmacophore hypothesis can be generated, which represents the essential 3D arrangement of functional groups required for activity. This information is invaluable for designing new, more potent molecules. researchgate.net SAR studies have also been crucial in optimizing azetidine-2-carbonitriles as antimalarial agents, showing, for example, that a large hydrophobic region is necessary for activity, while an acetylene (B1199291) linker is not. acs.org

Reactivity and Chemical Transformations of Azetidine 2 Thione

Ring Strain and its Chemical Implications on Reactivity

The azetidine (B1206935) ring, a four-membered heterocycle, possesses considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of the reactivity of azetidine-containing compounds, including azetidine-2-thione. rsc.orgrsc.org The strain arises from bond angle distortion and torsional strain, making the ring susceptible to reactions that relieve this strain. While significantly more stable than the highly reactive three-membered aziridines, azetidines are more prone to ring-opening than their five-membered pyrrolidine (B122466) analogs. rsc.orgrsc.org

The presence of the thione group in this compound further influences its reactivity. The replacement of the carbonyl oxygen with a sulfur atom alters the electronic distribution within the ring. This modification can affect the stability of intermediates and transition states in various reactions. For instance, computational studies on related β-lactam and β-thiolactam systems suggest that conjugative stabilization by the carbonyl or thiocarbonyl group in carbocationic intermediates is minimal. capes.gov.bracs.org

The strain within the this compound ring makes it a suitable candidate for strain-release-driven reactions. organic-chemistry.org This inherent reactivity allows for transformations that are not as readily achieved with less strained heterocyclic systems. The strategic exploitation of this ring strain is a key theme in the synthetic applications of azetidine-2-thiones.

Ring-Opening Reactions of the this compound Core

The inherent ring strain of the this compound system makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. These reactions provide pathways to a variety of acyclic and macrocyclic structures.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a common method to induce the opening of the this compound ring. The regioselectivity of this attack is often influenced by the substituents on the ring and the nature of the nucleophile. magtech.com.cn In many cases, activation of the ring, for instance by a Lewis acid, is necessary to facilitate the reaction. magtech.com.cniitk.ac.in

Research has shown that the ring-opening of N-activated azetidines can be achieved with various nucleophiles. iitk.ac.inrsc.org For instance, the zinc iodide (ZnI₂) mediated ring-opening of 2-aryl-N-tosylazetidines with halide ions proceeds regioselectively, with the nucleophile attacking the benzylic position due to its more electrophilic character. iitk.ac.in While this specific example pertains to an azetidine, the principles of activation and regioselective attack are applicable to the this compound system as well. The regioselectivity is generally controlled by electronic effects, with nucleophiles preferentially attacking carbon atoms adjacent to a nitrogen that bears an unsaturated substituent like an aryl or acyl group. magtech.com.cn However, sterically bulky nucleophiles may favor attack at the less substituted carbon. magtech.com.cn

The acid-promoted hydrolysis of 2-azetines, which are related unsaturated four-membered rings, has been shown to proceed through a ring-opening mechanism to yield β-aminocarbonyls. chemrxiv.org This suggests that under acidic conditions, the this compound ring could also be susceptible to cleavage by nucleophiles like water.

Ring-Opening for Synthesis of Acyclic and Macrocyclic Compounds

The ring-opening of azetidine derivatives provides a valuable route to functionalized acyclic amines. rsc.orgnih.gov These reactions transform the cyclic framework into a linear structure, incorporating the nucleophile and preserving the stereochemistry at certain positions.

Furthermore, the strategic incorporation of azetidine units into linear precursors can facilitate the synthesis of macrocyclic compounds. The introduction of a 3-aminoazetidine (3-AAz) subunit, for example, has been shown to significantly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. researchgate.netnih.gov The strain of the four-membered ring appears to encourage conformations that are conducive to cyclization. researchgate.netnih.gov While this research focuses on azetidines with an exocyclic amine, the principle of using the strained ring to promote macrocyclization could potentially be extended to this compound derivatives. The synthesis of macrocycles containing imidazole-2-thione moieties has also been reported, highlighting the utility of thione-containing heterocycles in macrocyclic chemistry. mdpi.com

Ring-Expansion Reactions to Novel Heterocyclic Systems

Azetidine-2-thiones can serve as precursors to larger heterocyclic systems through ring-expansion reactions. These transformations leverage the inherent ring strain to drive the formation of more stable five-, six-, or even seven-membered rings. rsc.org

One common strategy for one-carbon ring expansion involves the formation of an ammonium (B1175870) ylide, which can then undergo a capes.gov.br-Stevens rearrangement. This has been demonstrated in the conversion of aziridines to azetidines and azetidines to pyrrolidines. nih.gov Conceptually, a similar carbene transfer to the nitrogen of an this compound could initiate a ring expansion.

Another approach involves the reaction of azetidines with other reagents that promote the incorporation of new atoms into the ring structure. For example, reactions of alkynyl silyl (B83357) sulfides with cyclic imines can lead to bicyclic systems, but also compete with ring-expansion to form seven-membered thiolactams and dithiolactones. thieme-connect.com The reaction of N-activated azetidines with nitriles, mediated by a Lewis acid, can lead to the formation of substituted tetrahydropyrimidines, representing a [4+2] cycloaddition and ring expansion. iitk.ac.in

The table below summarizes selected examples of ring-expansion reactions involving azetidine derivatives, which illustrate the potential pathways for azetidine-2-thiones.

| Starting Azetidine Derivative | Reagent(s) | Resulting Heterocycle | Reaction Type |

| N-activated azetidine | Diazo compound, Cu catalyst | Pyrrolidine | capes.gov.br-Stevens Rearrangement |

| N-tosylazetidine | Nitriles, ZnX₂ | Tetrahydropyrimidine | [4+2] Cycloaddition |

| Azetidine | Cyclic imines | Seven-membered thiolactams | Ring-expansion |

Functionalization Reactions of the this compound Ring System

Beyond reactions that cleave the ring, the functionalization of the intact this compound core is crucial for elaborating its structure. This can be achieved through substitution reactions at various positions on the ring.

Electrophilic and Nucleophilic Substitutions

Both electrophilic and nucleophilic substitution reactions can be employed to introduce new functional groups onto the this compound ring. The position of substitution is often directed by the existing substituents and the nature of the N-protecting group.

For instance, the α-lithiation of N-thiopivaloyl-2-substituted azetidines, followed by trapping with an electrophile, allows for functionalization at the C2 or C4 position. acs.org The regioselectivity of this deprotonation is controlled by the N-thiocarbonyl substituent. acs.org This demonstrates that the nitrogen substituent plays a critical role in directing electrophilic substitution on the azetidine ring. nih.gov

Nucleophilic substitution reactions are also a viable method for functionalization. The solvolysis of 3-hydroxy-substituted β-thiolactams with mesylate or trifluoroacetate (B77799) leaving groups proceeds via a carbocationic intermediate to yield substitution products. capes.gov.bracs.org Furthermore, the reaction of N-methyl-3-mesyloxy-3-phenylthis compound with azide (B81097) ion in DMSO or DMF occurs through a bimolecular substitution mechanism to give the corresponding 3-azido product. capes.gov.bracs.org This azide can then be converted to a 3-amino group, demonstrating a pathway to introduce nitrogen-containing functionalities at the C3 position. capes.gov.br

The following table provides examples of functionalization reactions on azetidine and this compound rings.

| Starting Material | Reagent(s) | Position of Functionalization | Product Type |

| N-Thiopivaloyl-2-substituted azetidine | s-BuLi, Electrophile | C2 or C4 | α-Substituted azetidine |

| N-methyl-3-mesyloxy-3-phenylthis compound | Azide ion | C3 | 3-Azidothis compound |

| 3-Aryl-3-hydroxy-β-thiolactam derivatives | Solvolysis | C3 | 3-Substituted-β-thiolactam |

Reactions at the Sulfur and Nitrogen Heteroatoms

The presence of both a sulfur and a nitrogen atom within the strained four-membered ring of this compound provides two key sites for chemical modification. The reactivity at these heteroatoms allows for the synthesis of a diverse range of derivatives.

The nitrogen atom of the this compound ring can undergo acylation. The kinetic resolution of racemic lactams and thiolactams can be achieved through asymmetric N-acylation promoted by amidine-based catalysts. lookchem.com This method provides a pathway to enantiomerically enriched N-acylated azetidine-2-thiones. lookchem.com For instance, the acetylation of the β-lactam nitrogen in certain 3,4-disubstituted azetidin-2-ones has been shown to be a critical step in creating effective, time-dependent enzyme inhibitors. nih.gov While this study was on the oxygen analogue, the principle of N-acylation altering biological activity is relevant. The reaction generally involves treating the N-unsubstituted or N-silylated azetidinethione with an acyl chloride or anhydride (B1165640) in the presence of a base. mdpi.combhu.ac.in

The sulfur atom, present as a thiocarbonyl group, is also a versatile handle for functionalization. One common reaction is S-alkylation, which converts the thione into a thioimidate. This transformation is typically achieved by treating the this compound with an alkyl halide. Furthermore, N-sulfenylated azetidinones, which are closely related, can transfer their thio group to other molecules, such as coenzyme A, demonstrating the reactivity of the N-S bond in these systems. acs.org The lipophilicity of the N-thio residue has been found to be a critical factor in the biological activity of these compounds. acs.org

Below is a table summarizing representative reactions at the heteroatoms of this compound analogues.

| Reaction Type | Reactant(s) | Reagent(s) & Conditions | Product Type | Reference(s) |

| N-Acylation | Racemic 4-(4-chlorophenyl)this compound | Acetic anhydride, amidine catalyst (e.g., Cl-PIQ) | N-Acetyl-4-(4-chlorophenyl)this compound | lookchem.com |

| N-Acylation | 3-Alkyl-4-aryl-azetidin-2-one | Acyl Chloride, Tertiary Amine | N-Acyl-3-alkyl-4-aryl-azetidin-2-one | mdpi.com |

| N-Sulfenylation | N-Bromo-azetidinone | Thiol, TEMPO (catalyst) | N-Alkylthio-azetidinone | acs.org |

| α-Alkylation | N-Borane-azetidine-2-carbonitrile complex | LDA, Benzyl bromide, -78°C to RT | α-Benzylated azetidine-2-carbonitrile | rsc.org |

Photochemical Reactivity and Transformations

The thiocarbonyl group in this compound is a chromophore that can absorb UV light, leading to a variety of photochemical reactions. The photochemistry of thiocarbonyl compounds, including thioamides and thioimides, is distinct from their carbonyl analogues and can be a powerful tool for synthesizing complex heterocyclic structures. rsc.orgclockss.org

A primary photochemical reaction for thiones is the [2+2] photocycloaddition with alkenes to form thietanes. rsc.orgbeilstein-journals.org Irradiation of a thione in the presence of an alkene can lead to the formation of a four-membered ring containing a sulfur atom. acs.orgrsc.org For example, the irradiation of quinoxalin-2-thiones in the presence of olefins like cyclohexene (B86901) or methacrylonitrile (B127562) results in the formation of a thietane (B1214591) intermediate, which then undergoes aromatization to yield 2-substituted quinoxalines. clockss.org Similarly, N-alkoxycarbonylbenzoxazole-2-thiones undergo regiospecific photocycloaddition with alkenes to produce stable spirocyclic aminothietanes in fair to high yields. rsc.org

Another significant photochemical pathway involves intramolecular reactions. The irradiation of N,N-dibenzyl-α,β-unsaturated thioamides can lead to cyclization to form azetidinethiones. rsc.org This reaction proceeds through a zwitterionic intermediate formed after a γ-hydrogen abstraction by the alkene unit. rsc.org This specific transformation highlights a photochemical route for the synthesis of the this compound ring itself. rsc.org These photoreactions are believed to proceed from the π-π* singlet excited states. rsc.org

The table below outlines key photochemical transformations relevant to the this compound scaffold.

| Reaction Type | Starting Material(s) | Irradiation Conditions | Product(s) | Key Feature | Reference(s) |

| Intermolecular [2+2] Photocycloaddition | Pyridine-4-thione, Electron-poor alkenes | UV Irradiation | 4-Substituted pyridines (via thietane intermediate) | Ring cleavage and aromatization of the initial thietane adduct. | rsc.org |

| Intermolecular [2+2] Photocycloaddition | N-Alkoxycarbonylbenzoxazole-2-thiones, Alkenes | UV Irradiation | Spirocyclic aminothietanes | Regiospecific formation of stable thietanes. | rsc.org |

| Intramolecular Cyclization | N,N-Dibenzylmethacrylthioamide | High-pressure mercury lamp, Nitrogen atmosphere | This compound and debenzylated thioamide | Formation of the azetidinethione ring via a zwitterionic intermediate. | rsc.org |

| Radical Hydrothiolation | 2-Azetines, Thiols | White light irradiation | 2,3-Disubstituted azetidines | A radical process initiated by light, distinct from ionic pathways. chemrxiv.org | chemrxiv.orgpolimi.it |

Supramolecular Interactions and Self-Assembly of this compound Derivatives

The specific arrangement of hydrogen bond donors (N-H) and acceptors (C=S) in the this compound scaffold facilitates the formation of non-covalent interactions, which can direct their assembly into ordered supramolecular structures. Hydrogen bonds are fundamental to the structure of peptides and proteins, and similar interactions can govern the solid-state architecture and solution-phase behavior of this compound derivatives. mdpi.com

In the solid state, crystal structures of related azetidine derivatives often reveal extensive hydrogen-bonding networks. For example, studies on oligomers of azetidine-based α-amino acids have shown the critical role of N-H···N hydrogen bonds in stabilizing specific conformations, such as the 2.0₅-helix. mdpi.com While the C=O group is a more conventional hydrogen bond acceptor, the C=S group in this compound can also participate in hydrogen bonding, albeit with different geometric and energetic properties. These interactions can lead to the formation of well-defined dimers, tapes, or sheets in the crystalline phase.

The self-assembly process can also be influenced by enzymatic action. Enzyme-Instructed Self-Assembly (EISA) is a process where an enzyme catalyzes a transformation that triggers the self-assembly of small molecule precursors. acs.org For instance, enzymes like β-lactamase can cleave β-lactam rings, and this bond cleavage can initiate an assembly cascade. acs.org While studied for β-lactams (azetidin-2-ones), this principle could potentially be extended to azetidine-2-thiones, where enzymatic modification of the ring or a substituent could trigger the formation of higher-order structures like nanofibers or hydrogels.